2-(Methylthio)-9H-purin-6-ol
Description
Evolution of Purine (B94841) Research in Chemical Biology and Medicinal Chemistry
The study of purines has a rich history, dating back to the late 19th century with Emil Fischer's synthesis of purine itself. wikipedia.org Initially focused on understanding their role as fundamental components of nucleic acids, research has evolved to explore the vast chemical space of purine derivatives. This has led to the discovery of their roles in cellular metabolism, signal transduction, and as neurotransmitters. rsc.orgfrontiersin.org In recent decades, the field has seen a surge in the development of novel synthetic methodologies, including microwave-assisted and catalytic synthesis, enabling the efficient production of diverse purine analogs. numberanalytics.com This has been instrumental in the progression of medicinal chemistry, leading to the development of numerous purine-based therapeutic agents. eurekaselect.com
Strategic Importance of Purine Derivatives in Mechanistic Biological Studies
The structural similarity of purine derivatives to endogenous purines allows them to act as powerful tools in mechanistic biological studies. By mimicking natural purines, these analogs can interact with, and often modulate, the function of various enzymes and receptors involved in purine metabolism and signaling pathways. ontosight.ainih.gov This "molecular mimicry" enables researchers to probe complex biological processes, elucidate disease mechanisms, and identify novel drug targets. For instance, modified purines have been crucial in studying the purinergic signaling system, which regulates a wide range of physiological functions, including immune responses and inflammation. nih.gov The ability to systematically modify the purine scaffold allows for the fine-tuning of their biological activity, providing invaluable insights into structure-activity relationships. eurekaselect.com
Structural Context of the 2-(Methylthio)-9H-purin-6-ol Core within Purine Analogs
This compound belongs to the broad family of purine analogs, characterized by the core purine structure with specific functional group modifications. Its defining features are a hydroxyl group at the 6-position and a methylthio (-SCH3) group at the 2-position of the purine ring. The numbering of the purine ring starts at the nitrogen of the six-membered ring and proceeds counter-clockwise, continuing in a clockwise manner on the imidazole (B134444) ring. rsc.org This particular substitution pattern distinguishes it from other well-known purine derivatives such as adenine (B156593) (6-amino-purine) and guanine (B1146940) (2-amino-6-oxo-purine). The presence of the methylthio group, in particular, can significantly influence the compound's electronic properties, solubility, and its interaction with biological targets compared to its unsubstituted or differently substituted counterparts. ontosight.ai
Overview of Research Trajectories for Modified Purine Scaffolds
Current research on modified purine scaffolds is highly dynamic and multifaceted. A significant area of focus is the development of new and more efficient synthetic routes to create libraries of diverse purine derivatives. researchgate.net These libraries are then screened for a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. rsc.orgeurekaselect.com There is a growing interest in creating hybrid molecules that combine the purine scaffold with other pharmacophoric elements to enhance therapeutic efficacy. mdpi.com Furthermore, advanced computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship), are being employed to guide the design of new purine derivatives with improved potency and selectivity for specific biological targets. mdpi.comimtm.cz The development of purine-based scaffolds for applications in materials science, such as conductive and optoelectronic materials, is also an emerging research direction. numberanalytics.com
Detailed Research Findings
The compound this compound, while a specific and less commonly studied purine derivative, is part of a larger body of research into modified purines. Research into closely related compounds provides insights into its potential applications and biological significance.
The synthesis of various 2,6,9-trisubstituted purine derivatives has been a significant focus, with methodologies designed for both solution-phase and solid-phase synthesis to generate libraries of these compounds for biological screening. researchgate.netnih.gov The strategic modification at these positions is crucial for tuning the biological activity. For example, studies on 2,6,9-trisubstituted purines have identified compounds with promising antitumor activity. imtm.cznih.gov
The methylthio group, as seen in this compound, is a key functional group in a number of biologically active purine derivatives. For instance, 9-amino-6-(methylthio)-9H-purine has been used as a starting material for the synthesis of various analogs with potential anticancer activity. nih.gov Although the synthesized compounds in that particular study did not show activity against L1210 leukemia cells, it highlights the exploration of the 6-(methylthio)purine scaffold in cancer research. nih.gov
Furthermore, the general class of purine derivatives is extensively investigated for a wide array of pharmacological activities. They are known to interact with numerous biological targets, and their therapeutic potential spans from anticancer and antiviral agents to treatments for autoimmune and inflammatory diseases. eurekaselect.com
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H6N4OS | chembk.com |
| Molar Mass | 182.2 g/mol | chembk.com |
| CAS Number | 5446-89-9 | bldpharm.com |
Table 2: Related Purine Analogs and their Significance
| Compound Name | Key Structural Feature(s) | Significance/Area of Research | Source |
| 9-Amino-6-(methylthio)-9H-purine | Amino group at position 9, methylthio group at position 6 | Precursor for synthesis of potential anticancer agents | nih.gov |
| 2-(Methylthio)-9H-purin-6-amine | Amino group at position 6, methylthio group at position 2 | Heterocyclic building block in chemical synthesis | bldpharm.com |
| 8-Methylsulfanyl-9H-purin-6-ol | Methylsulfanyl group at position 8, hydroxyl group at position 6 | Chemical synthesis intermediate | chemsynthesis.com |
| 6-Amino-9H-purin-2-ol | Amino group at position 6, hydroxyl group at position 2 | Building block in organic synthesis | sigmaaldrich.com |
Properties
IUPAC Name |
2-methylsulfanyl-1,7-dihydropurin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-12-6-9-4-3(5(11)10-6)7-2-8-4/h2H,1H3,(H2,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLARBCFYJPBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358662 | |
| Record name | AC1LIOSD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5446-89-9 | |
| Record name | NSC17109 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AC1LIOSD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of 2 Methylthio 9h Purin 6 Ol
De Novo Synthetic Routes to the 2-(Methylthio)-9H-purin-6-ol Core
De novo synthesis of the purine (B94841) ring system, such as that in this compound, typically involves the systematic construction of the fused imidazole (B134444) and pyrimidine (B1678525) rings. This can be achieved through multi-step linear sequences or more convergent multi-component reactions.
Multi-component Reaction Approaches in Purine Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates structural elements from each starting material. tcichemicals.comfrontiersin.org This approach offers advantages in terms of atom economy, reduced reaction time, and the rapid generation of molecular diversity. frontiersin.orgnih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct the core purine scaffold.
For instance, some MCRs for purine synthesis start from imidazole or diaminopyrimidine precursors. researchgate.netrsc.orgresearchgate.net A reported three-component reaction for synthesizing purine derivatives involves the combination of diaminomaleonitrile (B72808) (DAMN), trimethyl orthoacetate, and α-amino acid derivatives, which proceeds through the formation of an amino imidazole carbonitrile (AICN) intermediate. researchgate.netresearchgate.net Another strategy involves the reaction of phenyl isothiocyanate with diaminomaleonitrile to form a thiourea (B124793) derivative, which can then be cyclized to form an 8-mercaptopurine derivative. Subsequent S-alkylation with a methylating agent would yield an 8-(methylthio)purine, demonstrating how a methylthio group can be incorporated in an MCR-based route. rsc.org
The general applicability of MCRs, such as the Ugi and Passerini reactions, in generating complex heterocyclic structures suggests their potential utility in developing novel routes to substituted purines like this compound. nih.govrug.nl
Cyclization Strategies for Purine Ring Formation
The most classical and widely used method for de novo purine synthesis is the Traube purine synthesis. This strategy involves the cyclization of a substituted 4,5-diaminopyrimidine (B145471) precursor. wur.nl To synthesize this compound, this approach would begin with a pyrimidine ring already containing the necessary substituents at positions 2 and 6 (or their precursors).
A plausible Traube synthesis route could start from 4,5-diamino-2-(methylthio)pyrimidin-6(1H)-one. This key intermediate can be prepared from a suitable pyrimidine starting material, such as 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, through sequential reduction of the nitro group to an amine and hydrolysis of the C6-chloro group. rsc.orgcymitquimica.com The crucial step is the cyclization of the 4,5-diaminopyrimidine with a one-carbon synthon to form the imidazole portion of the purine ring. Reagents like formic acid, formamide, or triethyl orthoformate are commonly used for this purpose. rsc.org
The general reaction scheme is as follows:
Preparation of the Pyrimidine Precursor : Synthesis of a 4-amino-5-nitropyrimidine derivative.
Reduction : Reduction of the nitro group at C5 to afford a 4,5-diaminopyrimidine.
Cyclization : Reaction of the diamine with a C1 source (e.g., formic acid) to close the imidazole ring, yielding the final purine core.
Alternative cyclization strategies can build the purine ring from imidazole precursors. For example, 5-aminoimidazole-4-carbonitrile derivatives can be used as synthons for annulation reactions with reagents like formic acid or urea (B33335) to construct the pyrimidine ring. researchgate.net Metal-catalyzed cyclization has also emerged as a powerful method for forming imidazole rings from various precursors, which could then be elaborated into the full purine system. ajrconline.org
Regioselective Functionalization of this compound
Direct modification of the purine ring allows for the introduction of various functional groups at specific positions, which is crucial for structure-activity relationship studies. The reactivity of the purine core is influenced by the existing substituents.
Alkylation Reactions at Nitrogen Positions (N7, N9) of the Purine Nucleus
Alkylation of purines can occur at the N7 or N9 positions of the imidazole ring, and achieving regioselectivity is a common challenge. Direct alkylation with alkyl halides often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the more thermodynamically stable product. nih.govacs.org
A highly regioselective method for the N7-tert-alkylation of 6-substituted purines has been developed using N-trimethylsilylated purines and a tert-alkyl halide with SnCl₄ as a catalyst. nih.govacs.org This method was successfully applied to 6-chloro-2-methylthiopurine, a close analog of the target compound. The reaction with tert-butyl bromide at room temperature yielded the N7-alkylated product with high selectivity. nih.gov At elevated temperatures, the N9 isomer can also be formed. nih.gov
| Starting Material | Reaction Conditions | Product | Isomer | Yield |
|---|---|---|---|---|
| 6-chloro-2-methylthiopurine | tert-BuBr, BSA, SnCl₄, ACN, rt, 4h | 7-(tert-Butyl)-6-chloro-2-(methylthio)-7H-purine | N7 | 52% |
| 6-chloro-2-methylthiopurine | tert-BuBr, BSA, SnCl₄, ACN, 80°C, 5h | 9-(tert-Butyl)-6-chloro-2-(methylthio)-9H-purine | N9 | Not specified |
BSA: N,O-Bis(trimethylsilyl)acetamide, ACN: Acetonitrile, rt: room temperature
Other alkylation methods, such as the Mitsunobu reaction, have been employed for the selective N-alkylation of purine derivatives like adenine (B156593) and adenosine (B11128). researchgate.net Palladium-catalyzed N-allylation reactions using iridium catalysts have also been developed for purines, showing high regioselectivity for the N9 position. nih.gov
Halogenation and Subsequent Cross-Coupling Reactions at C2, C6, and C8 Positions
Halogenated purines are versatile intermediates for introducing carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions. rsc.orgresearchgate.net The direct halogenation of the purine core can be achieved with reagents like N-halosuccinimides (NCS, NBS, NIS). For instance, the halogenation of 6-chloro-7-deaza-2-(methylthio)purine with NBS or NCS in DMF occurs selectively at the 7-position (equivalent to C8 in purines). seela.netcolab.ws
Once halogenated, the purine can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira reactions. researchgate.net In di- or tri-halogenated purines, the reactivity towards these coupling reactions is generally C6 > C8 > C2, allowing for selective functionalization. researchgate.net For a compound like this compound, the hydroxyl group at C6 would likely first be converted to a better leaving group, such as a chloride or triflate, to enable cross-coupling.
| Reaction | Coupling Partner | Catalyst/Conditions | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl, Alkenyl) |
| Stille | Organostannanes | Pd catalyst | C-C (Alkyl, Alkenyl, Aryl) |
| Negishi | Organozinc reagents | Pd or Ni catalyst | C-C (Alkyl, Aryl) |
| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) |
| Buchwald-Hartwig | Amines, Alcohols, Thiols | Pd catalyst, Ligand, Base | C-N, C-O, C-S |
For example, 6-(methylthio)purine can be coupled with Grignard reagents in the presence of a nickel catalyst to form 6-alkyl or 6-aryl purines. acs.org This demonstrates that the methylthio group itself can sometimes act as a leaving group in cross-coupling reactions.
Thiolation and Sulfonylation Modifications
The existing methylthio group at the C2 position can be chemically modified. Oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) (2-(methylsulfinyl)-9H-purin-6-ol) or sulfone (2-(methylsulfonyl)-9H-purin-6-ol). These oxidized derivatives often exhibit different chemical and biological properties.
New sulfur functionalities can also be introduced onto the purine ring. Direct C-H sulfenylation of the purine C8-H bond with thiophenols or disulfides has been achieved using copper catalysis, offering a direct route to 8-thio-substituted purines. researchgate.net
Furthermore, sulfonamide groups, which are important pharmacophores, can be introduced by N-sulfonylation. The reaction of adenine with tosyl chloride or mesyl chloride can lead to regioselective N9-sulfonylation or, under harsher conditions, N6,N9-disulfonylation. irb.hr These methods could potentially be adapted for the sulfonylation of the exocyclic amino group if one were present, or at the N7/N9 positions of this compound, provided the 6-ol group is appropriately protected. The synthesis of various sulfenamide, sulfinamide, and sulfonamide derivatives of 6-mercaptopurine (B1684380) has been reported to yield compounds with significant biological activity. nih.gov
Amination and Amidation Reactions on the Purine Scaffold
The introduction of amino and amido groups onto the this compound scaffold is a key strategy for creating diverse derivatives. Direct amination of the 6-hydroxyl group is challenging. Therefore, a common and effective strategy involves a two-step process: first, the 6-hydroxyl group is converted into a more reactive leaving group, typically a chloro group, to yield 6-chloro-2-(methylthio)-9H-purine. This intermediate is then readily susceptible to nucleophilic aromatic substitution by various amines.
This approach allows for the introduction of a wide range of amino functionalities at the C6 position. The reaction of the 6-chloro intermediate with an excess of a suitable amine, often heated in a solvent like ethanol, facilitates the displacement of the chlorine atom to form the corresponding 6-amino-purine derivative. rsc.org
Amidation can be achieved on derivatives where an amino group is already present. For instance, acylation of 9-amino-6-(methylthio)-9H-purine with reagents like ethyl L-2-pyrrolidine-5-carboxylate in the presence of a base such as sodium hydride (NaH) in dimethyl sulfoxide (Me2SO) yields the corresponding amide. nih.gov
Derivatization of the 6-Hydroxyl Group
The 6-hydroxyl group of this compound, which exists in tautomeric equilibrium with its 6-oxo form (hypoxanthine structure), is a key site for chemical modification. The most pivotal derivatization is its conversion to a 6-chloro group, creating a highly versatile intermediate for subsequent nucleophilic substitution reactions. This transformation is typically achieved using chlorinating agents like phosphoryl chloride (POCl₃).
Once formed, the 6-chloro-2-(methylthio)-9H-purine can be subjected to a variety of nucleophilic attacks to introduce different functionalities at the C6 position. For example, hydrolysis of the 6-chloro group, often with aqueous sodium hydroxide, can regenerate the 6-hydroxyl group, demonstrating the reversible nature of this derivatization. rsc.orgresearchgate.net This 6-chloro intermediate serves as a gateway to a multitude of 6-substituted purines, including the 6-amino derivatives discussed previously, as well as thioethers and other analogs by reaction with appropriate nucleophiles. rsc.org
Synthesis of Nucleoside and Nucleotide Analogs Incorporating this compound Moieties
The synthesis of nucleosides from this compound involves attaching a sugar moiety, most commonly a ribofuranose or deoxyribofuranose, to the N9 position of the purine ring. These nucleoside analogs are of significant interest in medicinal chemistry. The synthesis often begins not with the final purine itself, but with a pre-functionalized intermediate that is later converted to the desired product. For example, a common precursor is 2-amino-6-chloropurine (B14584), which can be glycosylated first, followed by modification of the C2 and C6 substituents. nih.gov
Glycosylation Strategies for Ribofuranosyl Derivatives
A primary challenge in purine glycosylation is controlling the regioselectivity, as the reaction can occur at either the N7 or N9 position of the purine ring. rsc.org Various strategies have been developed to favor the desired N9 isomer, which is the form found in natural nucleosides.
One common method is the Vorbrüggen glycosylation, which involves reacting a silylated purine base with a protected sugar halide or acetate (B1210297) in the presence of a Lewis acid catalyst. Another approach involves the reaction of a purine salt (e.g., sodium salt) with a protected sugar halide. acs.org The choice of protecting groups on the sugar and the specific reaction conditions can influence the ratio of N9 to N7 isomers. acs.org
A relevant synthetic route involves starting with a pre-made nucleoside like 2-amino-6-chloropurine riboside. nih.gov The 6-chloro group of this nucleoside can then be displaced by a methylthio group. For instance, treating 2-amino-6-chloro-9-(β-D-ribofuranosyl)purine with sodium thiomethoxide (NaSMe) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures yields the target 2-amino-6-(methylthio)purine nucleoside. nih.gov Subsequent deamination of the 2-amino group could then lead to a nucleoside of this compound.
Phosphorylation of Nucleoside Analogs
To form nucleotide analogs, the synthesized nucleosides must undergo phosphorylation, which involves adding one or more phosphate (B84403) groups to the hydroxyl functions of the sugar moiety, typically at the 5' position. This transformation is crucial, as many nucleoside analogs must be converted to their 5'-triphosphate form within cells to exert their biological activity. nih.gov
Standard laboratory methods for phosphorylation often employ reagents like phosphoryl chloride (POCl₃) in a suitable solvent. For more controlled, stepwise phosphorylation to mono-, di-, or triphosphates, specific enzymatic or chemical methods are used. The design of some nucleoside analogs intentionally incorporates modifications at the 5'-position to prevent or alter this phosphorylation, thereby modulating their mechanism of action. nih.gov The synthesis of stable phosphonate (B1237965) analogs, where a non-hydrolyzable C-P bond replaces the labile O-P bond, is another important strategy in this field. rsc.org
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry increasingly emphasizes the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govrsc.org These principles are being applied to the synthesis of purine derivatives.
Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. researchgate.netresearchgate.netnih.gov This technique has been successfully applied to the synthesis of purine thioglycoside analogs and other heterocyclic systems, embodying the green principle of energy efficiency. researchgate.netmdpi.com
Biocatalysis and Greener Solvents: Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity and operates under mild, aqueous conditions, making it an inherently green technology. rsc.org Enzymes like purine nucleoside phosphorylases are used for the efficient synthesis of nucleoside analogs via transglycosylation. rsc.org Furthermore, continuous flow biocatalysis is being explored to create even more efficient and sustainable processes for synthesizing purine derivatives. organic-chemistry.org The replacement of hazardous organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions, is another key area of green chemistry research relevant to purine synthesis. rsc.org
Mechanistic Biochemical and Molecular Interactions of 2 Methylthio 9h Purin 6 Ol and Its Derivatives
Enzyme Inhibition and Modulation Mechanisms
2-(Methylthio)-9H-purin-6-ol, as a purine (B94841) analog, is anticipated to interact with enzymes involved in purine metabolism. A primary target in this pathway is Xanthine (B1682287) Oxidase (XO), a key enzyme in the catabolism of purines. mdpi.com XO is a flavoprotein that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. mdpi.com Inhibition of this enzyme is a critical strategy in managing conditions like hyperuricemia and gout. nih.gov
The mechanism of inhibition by purine-like structures often involves competitive binding at the enzyme's molybdenum-containing active site. nih.gov These inhibitors, structurally resembling the natural substrates (hypoxanthine or xanthine), occupy the active site, thereby preventing the substrate from binding and being oxidized. mdpi.comnih.gov The inhibitory potency of such compounds is typically quantified by their IC50 (the concentration required to inhibit 50% of enzyme activity) and Ki (the inhibition constant) values. Studies on compounds structurally related to this compound, such as 2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP) and 2-amino-6-purinethiol (APT), demonstrate this inhibitory action against Xanthine Oxidase. researchgate.net These compounds show a mixed inhibition mechanism for the catabolism of 6-mercaptopurine (B1684380). researchgate.net
Another significant enzyme in purine metabolism is Adenosine (B11128) Deaminase (ADA). Inhibitors of ADA have been developed by combining structural elements that bind to different regions of the enzyme. nih.gov Purine derivatives can act as potent inhibitors of ADA, demonstrating that the purine scaffold is a viable starting point for designing molecules that interact with this class of enzymes. nih.gov
Table 1: Inhibition Data for Purine Analogs against Xanthine Oxidase (XO) Data presented for structurally related compounds to illustrate typical inhibitory activities.
| Inhibitor Compound | Substrate | IC50 (μM) | Ki (μM) | Reference |
|---|---|---|---|---|
| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) | Xanthine | 17.71 ± 0.29 | 5.78 ± 0.48 | researchgate.net |
| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) | 6-Mercaptopurine | 0.54 ± 0.01 | 0.96 ± 0.01 | researchgate.net |
| 2-amino-6-purinethiol (APT) | Xanthine | 16.38 ± 0.21 | 6.61 ± 0.28 | researchgate.net |
| 2-amino-6-purinethiol (APT) | 6-Mercaptopurine | 2.57 ± 0.08 | 1.30 ± 0.09 | researchgate.net |
The purine structure is a common scaffold in the development of kinase inhibitors, as it mimics the adenine (B156593) moiety of ATP. nih.gov Consequently, derivatives of this compound have the potential to act as kinase inhibitors. The phosphatidylinositol-3 kinase (PI3K) pathway, which is frequently activated in various cancers, has been a target for novel 2,9-disubstituted-6-morpholino purine derivatives. nih.gov The deliberate design of ligands that act on multiple targets is an emerging trend in drug discovery, and purine-based structures are central to these efforts.
Regarding phosphatases, research has shown that their activity can be modulated by various chemical agents. nih.gov A derivative of the related compound methylthioadenosine, methylthioadenosine sulfoxide (B87167) (MTAS), has been shown to modulate the activity of hepatic glucose-6-phosphatase. nih.gov The study concluded that MTAS affects the enzyme's catalytic properties through covalent modification of reactive groups on the protein that are accessible from the cytoplasmic side of the microsomal membrane. nih.gov This interaction was found to be temperature-dependent, suggesting it induces distinct conformational changes in the enzyme. nih.gov
Xanthine oxidase, as detailed in section 3.1.1, is a prominent member of the oxidoreductase class of enzymes. mdpi.com Its inhibition by purine analogs is a primary example of how this compound derivatives can affect this enzyme family. researchgate.net
The interaction of purine derivatives with transferases is crucial for their metabolism. Glutathione (B108866) S-transferases (GSTs), a family of phase II metabolic enzymes, are involved in the metabolism of purine analogs. nih.gov For instance, the metabolism of cis-3-(9H-Purin-6-ylthio)acrylic acid (PTA), a prodrug of the chemotherapeutic agent 6-mercaptopurine, is dependent on glutathione (GSH). nih.gov This process can occur via two pathways: a direct pathway where PTA acts as a Michael acceptor, and an indirect pathway involving the formation of an S-(9H-purin-6-yl)glutathione conjugate, which is then further metabolized to 6-mercaptopurine. nih.gov Purified rat liver GSTs were found to enhance the formation of 6-mercaptopurine from PTA, highlighting a direct interaction with this class of transferases. nih.gov
Protein Binding and Molecular Recognition Studies
Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are the most abundant proteins in vertebrate plasma and play a critical role in the transport and disposition of endogenous and exogenous compounds. nih.govmdpi.com The binding of small molecules to these proteins significantly influences their pharmacokinetics and pharmacodynamics. nih.gov
The interaction between purine derivatives and serum albumins has been investigated using techniques like fluorescence spectroscopy. nih.gov For example, a study on (S)-2-(9H-purin-6-ylamino)-4-(methylthio) butanoic acid (PYMBA) and HSA revealed a strong quenching of HSA's intrinsic fluorescence upon binding. nih.gov Thermodynamic analysis indicated that hydrophobic forces played a major role in the binding process. nih.gov Serum albumins have discrete binding sites, often located in hydrophobic cavities, with the two most important being site I and site II. nih.gov The affinity of a compound for albumin is described by the binding constant (Ka), with an optimal range for drug transport considered to be between 10⁴ and 10⁶ M⁻¹. nih.gov
Table 2: Representative Binding Affinities of Small Molecules to Bovine Serum Albumin (BSA)
| Ligand | Binding Constant (Ka) (M⁻¹) | Technique | Reference |
|---|---|---|---|
| Negatively charged Gold Nanoparticles (MHA-AuNPs) | 5.2 x 10⁷ | Fluorescence Titration | nih.gov |
| Schiff base metal complex (unspecified) | 2.169 x 10⁵ | Fluorescence Spectroscopy | biointerfaceresearch.com |
| Schiff base metal complex (unspecified) | 1.592 x 10⁶ | Fluorescence Spectroscopy | biointerfaceresearch.com |
Alpha-crystallin, a major protein in the eye lens, is a member of the small heat shock protein family and functions as a molecular chaperone. The alpha A-crystallin (CRYAA) isoform interacts with a wide array of cellular proteins to prevent their aggregation and maintain cellular transparency and function. nih.gov These interactions are crucial for protecting against cellular stress. nih.gov
A human proteome microarray study identified 127 proteins that interact with CRYAA. nih.gov These proteins are involved in diverse cellular processes, including DNA binding, protein transport, and cell cycle regulation. nih.gov Notably, alpha-crystallin interacts with cytoskeletal proteins to maintain their stability and regulate their assembly. nih.gov While direct studies of this compound binding to alpha-crystallin B are not prominent, the chaperone's function involves binding to destabilized proteins through hydrophobic interactions. Small molecules have the potential to modulate these protein-protein interactions, representing a possible mechanism of action within the cell.
Ligand-Receptor Binding Kinetics and Thermodynamics
Detailed experimental data on the ligand-receptor binding kinetics and thermodynamics of this compound with specific purine-binding entities, such as purinergic receptors, are not extensively available in the public domain. However, the behavior of structurally related compounds can provide valuable insights into its potential interactions.
Purinergic receptors, a family of receptors that bind extracellular purines like adenosine and ATP, are key targets for purine analogues. These receptors are broadly classified into P1 (adenosine receptors) and P2 (ATP/ADP receptors) families, each with several subtypes. The binding of a ligand to these receptors is governed by thermodynamic principles, including changes in enthalpy (ΔH) and entropy (ΔS), which together determine the Gibbs free energy (ΔG) of binding and, consequently, the binding affinity (Kd).
For related thiopurine derivatives, such as 6-thioguanine (B1684491) (6-TG), computational and in vitro studies have explored their binding characteristics with certain receptors. For instance, molecular docking and dynamics simulations have been used to predict the binding of 6-TG to melanocortin receptors, revealing stable interactions. nih.gov While not purinergic receptors, these studies highlight the potential for thiopurine compounds to engage with receptor binding pockets.
The methylthio group at the 2-position of the purine ring in this compound is expected to influence its binding properties. Analogues such as 2-methylthio ADP are known to be potent agonists at certain P2Y receptor subtypes. nih.gov This suggests that the 2-methylthio moiety can contribute favorably to the binding affinity, potentially through hydrophobic interactions within the receptor's binding site.
Table 1: Theoretical Thermodynamic Parameters in Ligand-Receptor Interactions
| Parameter | Description | Implication for Binding |
| ΔG (Gibbs Free Energy) | The overall energy change upon binding. A negative value indicates a spontaneous process. | More negative values indicate higher binding affinity. |
| ΔH (Enthalpy Change) | The heat change associated with bond formation and breakage during binding. | A negative value indicates an exothermic process, often driven by favorable bonding interactions. |
| ΔS (Entropy Change) | The change in randomness or disorder of the system upon binding. | A positive value indicates an increase in disorder, which can be a driving force for binding, often due to the release of water molecules from the binding interface. |
| Kd (Dissociation Constant) | The concentration of ligand at which half of the receptor binding sites are occupied. | A lower Kd value corresponds to a higher binding affinity. |
This table presents the fundamental thermodynamic parameters that govern ligand-receptor binding. Specific values for this compound are not available and would require experimental determination through techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
Modulation of Cellular Pathways (at a mechanistic, in vitro level)
Influence on Purine Salvage and De Novo Biosynthesis Pathways
Purine nucleotides are synthesized through two primary pathways: the de novo pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles pre-formed purine bases and nucleosides. Thiopurine analogues are known to exert their effects by interfering with these pathways.
The compound this compound is a derivative of 6-mercaptopurine (6-MP), a well-characterized inhibitor of purine metabolism. 6-MP is converted intracellularly to its active metabolite, 6-thioguanine nucleotide (6-TGN), which can be incorporated into DNA and RNA, leading to cytotoxicity. Additionally, a metabolite of 6-MP, methyl-thio-inosine-monophosphate, is a potent inhibitor of the de novo purine synthesis pathway. It is plausible that this compound could be similarly metabolized to active nucleotides that interfere with these pathways.
In vitro studies on related compounds have shown that they can inhibit key enzymes in the purine biosynthesis pathway. For example, 6-(methylmercapto)purine ribonucleoside is a known potent inhibitor of de novo purine biosynthesis. clinpgx.org The mechanism of this inhibition often involves feedback inhibition of phosphoribosyl pyrophosphate amidotransferase (PPAT), the rate-limiting enzyme of the de novo pathway.
Table 2: Key Enzymes in Purine Metabolism and Potential for Inhibition by Thiopurine Analogues
| Pathway | Enzyme | Function | Potential Effect of this compound Metabolites |
| De Novo Synthesis | Phosphoribosyl pyrophosphate amidotransferase (PPAT) | Catalyzes the first committed step of de novo purine synthesis. | Inhibition, leading to a decrease in the overall rate of purine synthesis. |
| Salvage Pathway | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Converts hypoxanthine and guanine (B1146940) to their respective mononucleotides. | Could serve as a substrate, leading to the formation of fraudulent nucleotides. |
| Interconversion | Inosine monophosphate dehydrogenase (IMPDH) | Catalyzes the conversion of IMP to XMP, a precursor for GMP. | Inhibition, leading to a depletion of guanine nucleotides. |
This table outlines key enzymatic control points in purine metabolism that are known targets for thiopurine drugs. The specific inhibitory constants (Ki) and mechanisms for this compound would need to be determined experimentally.
Investigation of Intercellular Signaling Cascades
The modulation of purine metabolism can have profound effects on various intercellular signaling cascades. Purine nucleotides and nucleosides, such as ATP and adenosine, are important signaling molecules that act through purinergic receptors to regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
By altering the intracellular and extracellular concentrations of these purine signaling molecules, this compound could indirectly modulate signaling pathways. For instance, by inhibiting de novo purine synthesis, the compound could lead to a depletion of intracellular ATP, which could, in turn, affect the activity of numerous ATP-dependent kinases that are central to signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.
Furthermore, purinergic receptor activation itself triggers downstream signaling events. P1 receptors are typically coupled to G proteins that modulate adenylyl cyclase activity, thereby altering intracellular cyclic AMP (cAMP) levels. nih.gov P2Y receptors are also G protein-coupled and can activate phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The potential interaction of this compound with these receptors could, therefore, initiate or inhibit these signaling cascades.
Table 3: Potential Impact of this compound on Key Signaling Pathways
| Signaling Pathway | Key Components | Potential Modulation by this compound |
| cAMP Signaling | Adenylyl Cyclase, cAMP, Protein Kinase A (PKA) | If the compound interacts with A1 or A2 adenosine receptors, it could lead to the inhibition or stimulation of adenylyl cyclase, respectively, thereby altering cAMP levels. nih.gov |
| MAPK Signaling | Ras, Raf, MEK, ERK | Alterations in cellular nucleotide pools or receptor-mediated signaling could indirectly affect the activation state of the MAPK cascade, which is crucial for cell growth and survival. |
| Calcium Signaling | Phospholipase C (PLC), IP3, DAG, Intracellular Ca2+ | Interaction with certain P2Y receptors could lead to the activation of PLC and subsequent mobilization of intracellular calcium. |
This table provides a hypothetical framework for how this compound might influence major signaling pathways based on the known functions of purinergic signaling. Direct in vitro experimental evidence is required to confirm these potential effects.
Structural Characterization and Conformational Analysis
Advanced Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental in determining the structural framework of 2-(Methylthio)-9H-purin-6-ol. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of individual atoms, while mass spectrometry provides precise molecular weight and fragmentation data. Infrared (IR) and Ultraviolet (UV) spectroscopy offer insights into the functional groups present and the electronic structure of the purine (B94841) system.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the purine ring protons and the methylthio group. The C8-H proton would likely appear as a singlet in the downfield region, typically between δ 7.5 and 8.5 ppm. The N-H protons of the purine ring would exhibit broader signals, the chemical shifts of which are dependent on the solvent and concentration. The methyl protons of the methylthio group (-S-CH₃) would present as a sharp singlet in the upfield region, generally around δ 2.5-3.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon. Based on related purine structures, the expected chemical shifts are outlined in the table below.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C2 | 160-170 |
| C4 | 145-155 |
| C5 | 115-125 |
| C6 | 155-165 |
| C8 | 135-145 |
| -S-CH₃ | 10-20 |
This is an interactive data table. The values are estimated based on analogous compounds.
Mass spectrometry is a crucial tool for determining the molecular weight and probing the fragmentation pathways of this compound. While a specific mass spectrum for this compound is not publicly available, analysis of the mass spectrum of the related compound 1H-Purine, 6-(methylthio)- (molecular weight 166.20 g/mol ) provides insight into the expected fragmentation patterns. nist.gov The molecular ion peak (M+) for this compound would be expected at an m/z corresponding to its molecular weight (182.20 g/mol ).
Common fragmentation pathways for purine derivatives involve the cleavage of the substituent groups and the fragmentation of the purine ring itself. For this compound, key fragmentation events would likely include the loss of the methylthio group (-SCH₃) or parts thereof, and the characteristic breakdown of the bicyclic purine core. The mass spectrum of a trimethylsilyl (B98337) (TMS) derivative of the parent compound, 9H-Purin-6-ol, shows a molecular ion at m/z 280, indicating the addition of two TMS groups. bldpharm.comnist.govnist.gov
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H, C=O, C=N, and C-S bonds. Data from the closely related 6-Hydroxy-2-mercaptopurine shows characteristic bands for N-H stretching in the range of 3000-3400 cm⁻¹, C=O stretching around 1670 cm⁻¹, and C=N stretching vibrations in the 1500-1600 cm⁻¹ region. nist.govnist.gov The C-S stretching vibration would be expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Ultraviolet (UV) Spectroscopy: The UV spectrum of purine derivatives is characterized by absorption bands arising from π → π* electronic transitions within the aromatic purine ring system. The position and intensity of these bands are sensitive to substitution and pH. Generally, purines exhibit two main absorption bands in the UV region, one around 260 nm and a second, often weaker, band at a shorter wavelength. The presence of the methylthio and hydroxyl groups on the purine ring of this compound would be expected to cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted purine.
To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. However, the crystal structures of numerous related purine derivatives have been determined, providing a solid foundation for understanding the likely solid-state conformation and intermolecular interactions of this compound.
In the solid state, purine derivatives typically engage in extensive hydrogen bonding networks, often involving the N-H and C=O groups. These interactions dictate the crystal packing arrangement. It is anticipated that this compound would form planar sheets or three-dimensional networks stabilized by hydrogen bonds between the purine rings. The methylthio group, being less polar, would likely be involved in weaker van der Waals interactions. The study of complexes of this molecule with proteins or other biomolecules would be invaluable in understanding its mode of action at a molecular level.
Conformational Analysis and Tautomerism Studies of the Purine Ring System
The purine ring of this compound can exist in several tautomeric forms due to the migration of protons between the nitrogen and oxygen atoms. The relative stability of these tautomers is influenced by both intrinsic electronic effects and the surrounding environment (e.g., solvent polarity).
The 6-hydroxy group can exist in either the enol (-OH) or the keto (=O) form, with the keto form generally being more stable for 6-oxopurines. nih.govacs.orgacs.org Additionally, the proton on the imidazole (B134444) ring can reside on either the N7 or N9 nitrogen atom. Theoretical and experimental studies on related 6-oxopurines have shown that the N7H and N9H tautomers can coexist in equilibrium in solution. nih.govacs.orgacs.org For 6-methylthio-2-oxopurine, a closely related structure, it has been shown that the 3,7-di-NH tautomer is the predominant species in aqueous solution. nih.gov This suggests that for this compound, the N7H and N9H tautomers of the 6-keto form are the most likely to be populated. The specific equilibrium between these forms will influence the molecule's hydrogen bonding capacity and its ability to interact with biological receptors.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand and a protein's binding site.
Binding Site Analysis and Interaction Mapping
Molecular docking studies on thiopurine derivatives, a class of compounds that includes 2-(Methylthio)-9H-purin-6-ol, have been performed to elucidate their binding to proteins such as human serum albumin (HSA). HSA is a major transport protein in the blood, and understanding how a compound binds to it is crucial for its pharmacokinetic profile.
In studies of various thiopurine derivatives with HSA, it has been observed that these compounds can bind within specific subdomains of the protein. For instance, the binding site for 6-mercaptopurine (B1684380), a related thiopurine, is located in subdomain IIA. This site is characterized by the presence of hydrophobic, hydrophilic, and positively charged residues that can engage in various non-covalent interactions with the ligand.
The interactions between thiopurine derivatives and HSA can include:
Hydrogen Bonding: The nitrogen and sulfur atoms in the purine (B94841) ring can act as hydrogen bond acceptors or donors, forming interactions with amino acid residues like arginine.
Hydrophobic Interactions: The purine ring itself can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Electrostatic Interactions: Charged groups on the ligand and protein can form salt bridges, contributing to the stability of the complex.
These computational predictions of binding sites and interaction patterns are invaluable for understanding the molecular basis of ligand-protein recognition.
Virtual Screening of this compound Analogs
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be used to explore the potential of analogs of this compound as inhibitors of specific biological targets.
The process of virtual screening typically involves the following steps:
Target Selection and Preparation: A three-dimensional structure of the target protein is obtained, often from a public database like the Protein Data Bank (PDB).
Ligand Library Preparation: A library of analogs of this compound would be generated or obtained from chemical databases. The three-dimensional structures of these analogs are prepared for docking.
Molecular Docking: Each analog in the library is docked into the active site of the target protein using a docking program.
Scoring and Ranking: The docked poses are scored based on their predicted binding affinity. The analogs are then ranked according to their scores.
Hit Selection: The top-ranked compounds are selected as "hits" for further experimental validation.
While specific virtual screening studies on analogs of this compound are not widely reported, the methodology has been successfully applied to other purine derivatives and related heterocyclic compounds to identify potential inhibitors for various targets.
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are based on the principles of quantum mechanics and are used to study the electronic structure and properties of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity.
Electronic Structure Analysis (HOMO/LUMO Energies)
The electronic structure of a molecule can be described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability.
A smaller HOMO-LUMO gap generally suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. This can be a useful parameter in predicting the reactivity of this compound and its derivatives.
The following table illustrates the kind of data that can be obtained from quantum mechanical calculations for a molecule like this compound. Please note that these are representative values for illustrative purposes, as specific QM calculation results for this compound were not found in the searched literature.
| Parameter | Description | Representative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV |
| Ionization Potential (I) | The minimum energy required to remove an electron | 6.5 eV |
| Electron Affinity (A) | The energy released when an electron is added | 1.2 eV |
| Electronegativity (χ) | The ability of an atom to attract shared electrons | 3.85 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |
This table is for illustrative purposes and does not represent actual calculated values for this compound.
Reaction Mechanism Predictions for Synthetic Transformations
Quantum mechanical methods, particularly Density Functional Theory (DFT), can be employed to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.
For the synthesis of this compound, DFT calculations could be used to:
Elucidate the step-by-step mechanism of its formation.
Identify key intermediates and transition states.
Predict the activation energies for different reaction steps.
Understand the role of catalysts in the reaction.
Such computational studies can provide valuable insights for optimizing synthetic routes and developing new synthetic methodologies for this class of compounds.
Molecular Dynamics (MD) Simulations of Purine-Biomolecule Complexes
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a dynamic view of biomolecular systems, allowing for the investigation of conformational changes, binding stability, and the role of solvent molecules.
In the context of this compound, MD simulations could be used to study its interaction with a target protein in a more realistic, dynamic environment. For instance, a simulation of a complex between this purine derivative and a protein could reveal:
The stability of the ligand-protein complex over time.
The flexibility of the ligand and the protein's binding site.
The role of water molecules in mediating the interaction.
The free energy of binding, which is a more accurate measure of binding affinity than docking scores alone.
A study on the related compound 6-mercaptopurine complexed with human thiopurine S-methyltransferase demonstrated the utility of MD simulations in understanding the stability of the complex and the key interactions within the active site. Such simulations can provide atomic-level insights into the dynamic behavior of purine-biomolecule complexes, which is crucial for understanding their biological function and for the rational design of new therapeutic agents.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
The exploration of the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) for this compound and its analogs is crucial for the rational design of novel therapeutic agents. These studies aim to identify the key structural features that govern the biological activity of these compounds, enabling the prediction of the potency of new derivatives.
Ligand-Based and Structure-Based Design Principles
Drug design strategies for purine analogs, including this compound, can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Design: In the absence of a high-resolution 3D structure of the biological target, ligand-based design relies on the analysis of a set of molecules known to interact with the target. For derivatives of 6-mercaptopurine, a parent compound of this compound, SAR studies have revealed several key insights. For instance, the activity of 6-mercaptopurine analogs can be significantly influenced by the nature of the substituent at the 6-position. The introduction of a hydrophobic substituent at this position can enhance the biological activity. gpatindia.com Furthermore, substitutions at the 2-position of the purine ring can either decrease or have a negligible effect on the activity, depending on the nature of the substituent. gpatindia.com The activity of some 6-mercaptopurine derivatives has been shown to increase with the length of a carbon chain at the 6-position, up to a certain point. gpatindia.com
A hypothetical ligand-based design cycle for developing novel inhibitors from this compound might involve:
Synthesizing a library of derivatives with modifications at the methylthio group, the purine core, and the 6-ol position.
Screening these compounds for a specific biological activity.
Identifying the common structural features among the most active compounds to build a pharmacophore model.
Using this model to virtually screen for or design new compounds with potentially higher activity.
Structure-Based Design: When the three-dimensional structure of the target protein is available, structure-based design becomes a powerful tool. This approach involves docking candidate ligands into the active site of the protein to predict their binding affinity and orientation. For purine derivatives, structure-based design has been successfully employed to develop potent inhibitors of enzymes like cyclin-dependent kinases (CDKs). nih.gov In such studies, the purine scaffold of the inhibitors typically forms key hydrogen bonds with residues in the ATP-binding pocket of the kinase. nih.govmdpi.com
For this compound, a structure-based design approach would involve:
Identifying a relevant biological target and obtaining its crystal structure.
Docking this compound into the active site to understand its binding mode.
Designing modifications to the molecule that enhance its interactions with the target, such as forming additional hydrogen bonds or hydrophobic interactions.
Synthesizing and testing these new designs to validate the computational predictions.
| Design Principle | Approach | Application to this compound |
| Ligand-Based | Utilizes knowledge of active molecules to build predictive models. | Analyzing SAR of known active purine analogs to guide the synthesis of novel derivatives. |
| Structure-Based | Employs the 3D structure of the biological target to design complementary ligands. | Docking into a target's active site to predict and optimize binding interactions. nih.govmdpi.com |
Pharmacophore Modeling and Development
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model can include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
The development of a pharmacophore model for this compound derivatives would typically follow these steps:
Training Set Selection: A diverse set of purine derivatives with known biological activities against a specific target is compiled.
Conformational Analysis: The possible three-dimensional arrangements (conformations) of each molecule in the training set are generated.
Feature Identification: The chemical features common to the active molecules are identified.
Pharmacophore Generation and Validation: A 3D model representing the spatial arrangement of these features is created. This model is then validated by its ability to distinguish between active and inactive compounds.
Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, a process known as virtual screening. dovepress.com This approach has been successfully applied to identify novel ligands for various targets, including those for purine derivatives.
For instance, a hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold might include:
A hydrogen bond donor feature corresponding to the N9-H of the purine ring.
A hydrogen bond acceptor feature from one of the purine nitrogens.
A hydrophobic feature representing the methylthio group.
| Pharmacophore Feature | Potential Role in Binding |
| Hydrogen Bond Donor | Interaction with backbone carbonyls in an ATP-binding site. |
| Hydrogen Bond Acceptor | Interaction with backbone N-H groups in an ATP-binding site. |
| Hydrophobic Group | Occupying a hydrophobic pocket within the active site. |
The insights gained from these computational studies are invaluable for guiding the synthesis of new derivatives of this compound with improved potency and selectivity.
Future Research Directions and Advanced Research Utility
Development of Novel 2-(Methylthio)-9H-purin-6-ol Derivatives as Research Probes
The development of novel derivatives from a core scaffold is essential for creating research probes to investigate biological systems. The this compound structure is well-suited for chemical modification to generate libraries of compounds for structure-activity relationship (SAR) studies. SAR analysis is critical for understanding how specific chemical features of a molecule relate to its biological activity, which can then be exploited to synthesize compounds with higher potency and specificity. nih.gov
Research on related purine (B94841) derivatives demonstrates that modifications at various positions of the purine ring can dramatically influence biological activity. For instance, studies on N6,9-disubstituted adenines and other purine analogs have shown that even small changes to substituent groups can alter a compound's affinity and selectivity for targets like cyclin-dependent kinases (CDKs) or P2Y₁ receptors. nih.govnih.gov In one study, a series of O⁶- and S⁶-substituted purine derivatives were tested for their ability to deplete the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT). nih.gov The results indicated that an allyl or benzyl group attached to the exocyclic oxygen at position 6 of a 2-aminopurine was required for efficient activity, while substitution at position 7 led to a complete loss of activity. nih.gov
These findings highlight a clear path for developing research probes from this compound. By systematically modifying the N9 position with various alkyl or aryl groups, or by altering the substituents on the exocyclic oxygen at C6, a diverse set of molecules can be created. These derivatives can then be screened to identify probes that selectively interact with specific proteins or pathways, thereby helping to elucidate their biological functions.
Table 1: Structure-Activity Relationship Insights from Related Purine Derivatives
| Scaffold/Derivative Class | Target/Activity Measured | Key SAR Finding | Reference |
|---|---|---|---|
| O⁶- and S⁶-substituted 2-aminopurines | O⁶-alkylguanine-DNA alkyltransferase (AGT) depletion | Activity requires an allyl or benzyl group at the C6 oxygen; substitution at N7 abolishes activity. | nih.gov |
| 2-substituted deoxyadenosine bisphosphates | P2Y₁ receptor antagonism | Thioether groups at the 2-position of the adenine (B156593) ring were more potent antagonists than substitutions at the 8-position. | nih.gov |
| 2,6,9-trisubstituted purines | Antitumor activity | An arylpiperazinyl system at position 6 is beneficial for cytotoxicity, while bulky groups at position C-2 are unfavorable. | nih.gov |
Application in Mechanistic Enzymology and Structural Biology Studies
Purine analogs are widely recognized as inhibitors of various enzymes, particularly kinases and metabolic enzymes like xanthine (B1682287) oxidase. researchgate.netnih.gov The structural similarity of the purine core to endogenous ligands like ATP and guanine (B1146940) makes it an ideal starting point for designing enzyme inhibitors. These inhibitors are invaluable tools in mechanistic enzymology, allowing researchers to study enzyme function, kinetics, and reaction mechanisms.
For example, a study on purin-6-one derivatives identified potent inhibitors of phosphodiesterase-2 (PDE2), an enzyme involved in cyclic nucleotide signaling. semanticscholar.org Molecular docking studies suggested that these inhibitors bind within the hydrophobic pockets of the PDE2 catalytic site, providing insights into the specific molecular interactions necessary for inhibition. semanticscholar.org Similarly, other research has identified N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides as competitive inhibitors of xanthine oxidase, with kinetic studies revealing IC₅₀ values in the nanomolar range. researchgate.net
These examples strongly suggest that this compound and its derivatives could serve as valuable probes for mechanistic and structural studies. By synthesizing analogs and testing them against a panel of enzymes, researchers can identify specific inhibitors. Once an inhibitor is identified, it can be used in:
Kinetic Assays: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). researchgate.netresearchgate.net
Structural Biology: To co-crystallize the inhibitor with its target enzyme. The resulting crystal structure can reveal the precise binding mode and guide the design of next-generation inhibitors with improved properties.
Enzyme-Substrate Interaction Studies: To better understand the binding interactions between substrates and inhibitors with an enzyme. nih.gov
Table 2: Examples of Purine Derivatives as Enzyme Inhibitors
| Purine Derivative Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2,9-substituted purin-6-ones | Phosphodiesterase-2 (PDE2) | 0.18 µM (for compound 2p) | semanticscholar.org |
| N-(9H-purin-6-yl)-5-(aryl)-1,2-oxazole-3-carboxamides | Xanthine Oxidase (XOD) | Nanomolar range | researchgate.net |
| 2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP) | Xanthine Oxidase (XOD) | 0.54 µM (substrate: 6-mercaptopurine) | researchgate.net |
Integration with High-Throughput Screening for Identification of Molecular Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target. nih.govmdpi.com The success of an HTS campaign relies heavily on the quality and diversity of the compound library being screened. nih.govthermofisher.com
Scaffolds like this compound are ideal for inclusion in HTS libraries for several reasons:
Privileged Structure: The purine core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity. researchgate.net
Chemical Tractability: The purine ring can be readily functionalized, allowing for the creation of large, diverse libraries of related compounds that systematically explore chemical space. researchgate.netnih.gov
Drug-like Properties: Purine derivatives often possess favorable physicochemical properties that align with established guidelines for "drug-likeness," increasing the probability that identified hits can be developed into viable leads. nih.gov
HTS campaigns utilizing libraries containing purine derivatives have successfully identified modulators for a range of targets. utsouthwestern.edu For example, screening purine analogs against the parasite Plasmodium falciparum led to the identification of compounds with potent antimalarial activity. nih.gov The integration of this compound and a focused library of its derivatives into HTS campaigns could accelerate the discovery of novel molecular modulators for targets in oncology, infectious disease, and neurobiology.
Exploration of this compound as a Scaffold for Chemical Tool Development
A chemical scaffold is a core molecular structure upon which a variety of substituents can be placed to create a family of new compounds. The purine ring is an exceptionally versatile scaffold due to its multiple sites for chemical modification (e.g., positions 2, 6, 8, and 9). researchgate.netnih.gov The development of new synthetic methods, such as metal-mediated coupling reactions, has further expanded the range of accessible purine derivatives. researchgate.net
The compound this compound is an excellent candidate for scaffold-based chemical tool development. Its existing functional groups provide distinct chemical handles for modification:
The N9 position can be readily alkylated or arylated to introduce a wide range of substituents, influencing solubility, cell permeability, and target engagement. nih.gov
The 6-hydroxyl group can be converted to other functionalities, such as ethers or esters, or used as a handle for attaching larger molecular fragments.
The 2-methylthio group can potentially be displaced or oxidized to a sulfoxide (B87167) or sulfone, further diversifying the chemical space.
By leveraging this scaffold, researchers can develop a variety of chemical tools. For instance, by attaching a fluorescent dye or a biotin tag to the N9 position, derivatives of this compound could be converted into affinity-based probes for target identification or imaging agents for visualizing biological processes. The validation of purine bases as effective templates for building novel inhibitors of targets like Stat3 underscores the broad potential of this approach. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Methylthio)-9H-purin-6-ol, and what reaction conditions are critical for yield optimization?
- Methodology :
- Route 1 : Nucleophilic substitution at the purine C2 position using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). For example, hydrogen gas evolution during NaH-mediated reactions requires careful venting .
- Route 2 : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with methylthio boronic acids. Use Pd(PPh₃)₄, K₂CO₃, and toluene under reflux (12–24 hours), followed by purification via column chromatography (EtOAc/hexane) .
- Critical Factors : Dry solvents, inert atmosphere (N₂/Ar), and precise stoichiometry of NaH to avoid side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral artifacts should researchers anticipate?
- Techniques :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. Expect deshielded signals for the methylthio group (δ ~2.5 ppm for ¹H; δ ~15–20 ppm for ¹³C) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or electron ionization (EI-MS) for molecular ion confirmation. Note: Trimethylsilyl (TMS) derivatives may alter fragmentation patterns .
- Artifacts : Peak broadening in ¹³C NMR due to ¹³C-¹⁹F coupling (if fluorinated impurities exist) .
Q. What are the common chemical modifications of this compound, and how do reaction conditions influence selectivity?
- Modifications :
- Alkylation : React with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ (60°C, 6 hours) to substitute at N8. Monitor regioselectivity via TLC .
- Oxidation : Use H₂O₂ or KMnO₄ to convert methylthio (-SMe) to sulfonyl (-SO₂Me). Control pH to avoid over-oxidation .
- Selectivity Factors : Solvent polarity (e.g., DMF enhances nucleophilicity) and steric hindrance at reactive sites .
Advanced Research Questions
Q. How can researchers optimize the substitution efficiency at the C2 position of purine derivatives like this compound?
- Optimization Strategies :
- Solvent Screening : Compare THF, DMF, and DMSO for reaction rates. THF minimizes side reactions but requires anhydrous conditions .
- Base Selection : NaH vs. K₂CO₃. NaH provides stronger deprotonation but risks side reactions with moisture; K₂CO₃ is milder but slower .
- Temperature Control : Reflux (THF, ~66°C) accelerates reactions but may degrade heat-sensitive intermediates .
Q. How can contradictory NMR data (e.g., unresolved ¹³C-¹⁹F coupling) be resolved for structurally similar purine derivatives?
- Resolution Methods :
- Decoupling Experiments : Apply ¹⁹F decoupling during ¹³C NMR acquisition to eliminate splitting artifacts .
- 2D NMR : Use HSQC or HMBC to correlate ambiguous peaks with adjacent nuclei .
- Deuteration : Replace protons with deuterium at specific positions to simplify spectra .
Q. What methodologies are recommended for evaluating the biological activity of this compound in enzyme inhibition assays?
- Experimental Design :
- Enzyme Assays : Test against kinases or phosphodiesterases using fluorescence-based substrates (e.g., ATP analogs). Include positive controls (e.g., staurosporine) and IC₅₀ determination .
- Data Interpretation : Compare inhibition profiles with structurally related compounds (e.g., 9-(3-phenylpropyl)-purin-6-one derivatives) to establish structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
